(5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo-triazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, along with methoxyphenyl and phenylpropylidene substituents. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with cinnamaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and phenylpropylidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of thiazole and triazole rings, along with its specific substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H15N3O2S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
(5Z)-2-(2-methoxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H15N3O2S/c1-25-16-12-6-5-11-15(16)18-21-20-23(22-18)19(24)17(26-20)13-7-10-14-8-3-2-4-9-14/h2-13H,1H3/b10-7+,17-13- |
InChI Key |
HZVXRMCTASGKQF-DESBJYGPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=N2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=N2 |
Origin of Product |
United States |
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